molecular formula C3H7ClO2<br>HOCH2CHOHCH2Cl<br>C3H7ClO2 B139630 3-Chloro-1,2-propanediol CAS No. 96-24-2

3-Chloro-1,2-propanediol

Cat. No. B139630
CAS RN: 96-24-2
M. Wt: 110.54 g/mol
InChI Key: SSZWWUDQMAHNAQ-UHFFFAOYSA-N
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Description

3-Chloro-1,2-propanediol, also known as α-Chlorohydrin, α-Glycerol chlorohydrin, α-Monochlorohydrin, or 3-MCPD, is a chloro substituted glycerol . It appears as a colorless to pale yellow hygroscopic liquid . It is denser than water and may be toxic by ingestion . It is used to make other chemicals .


Synthesis Analysis

3-Chloro-1,2-propanediol can be synthesized by reacting Epichlorohydrin and water using sulfuric acid as a catalyst . An eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol was developed by using ultrasound irradiation avoiding the use of solvents, of acidic or basic conditions . The only reagent used is water and no waste is generated .


Molecular Structure Analysis

The molecular formula of 3-Chloro-1,2-propanediol is C3H7ClO2 . The molecular weight is 110.54 g/mol . The structure of 3-Chloro-1,2-propanediol can be represented as ClCH2CH(OH)CH2OH .


Chemical Reactions Analysis

3-Chloro-1,2-propanediol undergoes enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 . It is also found that effective method for the preparation of pure optically active ®-3-Chloro 1,2-propanidol was established based on assimilation and degradation with Clavispora lusitaniae MGR5 (KY209902) .


Physical And Chemical Properties Analysis

3-Chloro-1,2-propanediol is soluble in alcohols . It has a boiling point of approximately 213°C and a density of 1.32 g/mL at 25°C .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

3-Chloro-1,2-propanediol is an important building block in organic synthesis, as shown in a study by da Silveira Pinto, da Silva, & de Souza (2016). They report an eco-friendly method for converting epichlorohydrin to 3-chloro-1,2-propanediol, which is used in the synthesis of linezolid, an antibiotic. This method is scalable and highly efficient, producing nearly quantitative yields without waste.

Analytical Chemistry and Food Safety

In the field of analytical chemistry and food safety, 3-Chloro-1,2-propanediol (3-MCPD) has been identified in soy sauces, as per the research by Xing & Cao (2007). They developed a capillary electrophoresis technique with electrochemical detection for determining 3-MCPD in soy sauces, emphasizing its importance in food safety monitoring.

Environmental and Water Treatment Applications

3-Chloro-1,2-propanediol's role in environmental applications is highlighted by Nienow, Poyer, Hua, & Jafvert (2009), who studied its removal from water through hydrolysis and photolysis processes. This research is crucial given 3-MCPD's presence in drinking water from certain purification processes, making its effective removal a significant environmental concern.

Biotechnology and Microbial Applications

In biotechnology, Suzuki, Kasai, Yamamoto, & Minamiura (1992) isolated a bacterium from soil that can assimilate 3-chloro-1,2-propanediol, highlighting its potential in microbial bioremediation. This bacterium was used to produce (S)-3-chloro-1,2-propanediol, a compound with significant synthetic applications.

Polymer and Material Science

In the field of polymer and material science, Pielichowski & Słotwińska (2004) studied the use of 3-chloro-1,2-propanediol in creating flame-resistant polyurethanes. This research demonstrates the chemical's utility in enhancing the safety properties of polymers.

Food Industry and Health Concerns

Lastly, the presence of 3-chloro-1,2-propanediol in foods and its potential health concerns were addressed by Piasecki, Ruge, & Marquardt (1990). They studied the carcinogenic risk of 3-chloro-1,2-propanediol, which is found in commercial protein hydrolysates used in human nutrition, emphasizing the need for careful monitoring and regulation in the food industry.

Safety And Hazards

3-Chloro-1,2-propanediol is toxic if swallowed and causes skin irritation and serious eye damage upon exposure . It can be fatal if inhaled and may damage fertility or the unborn child .

Future Directions

The future outlook of the 3-Chloro-1,2-propanediol market is expected to be positive . The increasing demand for chemicals and pharmaceuticals in various industries, such as healthcare, personal care, and chemical synthesis, is anticipated to drive the growth of this market .

properties

IUPAC Name

3-chloropropane-1,2-diol
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InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
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InChI Key

SSZWWUDQMAHNAQ-UHFFFAOYSA-N
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Canonical SMILES

C(C(CCl)O)O
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Molecular Formula

C3H7ClO2, Array
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DSSTOX Substance ID

DTXSID4020664
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Molecular Weight

110.54 g/mol
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Physical Description

Glycerol alpha-monochlorohydrin appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless, hygroscopic liquid; [Hawley] Tends to turn straw-colored; [Merck Index] Colorless viscous liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW HYGROSCOPIC LIQUID.
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Boiling Point

415 °F at 760 mmHg (decomposes) (NTP, 1992), 213 °C (decomposes), at 1.9kPa: 114-120 °C
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Flash Point

138 °F (NTP, 1992), 145 °C, 113 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, & ETHER, Immiscible with oils, Soluble in oxygenated solvents, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible
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Density

1.326 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.3218 @ 20 °C/4 °C, Relative density (water = 1): 1.32
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Vapor Density

Relative vapor density (air = 1): 3.8
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Vapor Pressure

3.75 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 27
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Mechanism of Action

Glycidol ... an industrial chemical, has been showed to be a reproductive toxicant in short term studies and a carcinogen in rats and mice in /carcinogenicity/ studies. The reproductive toxicity of glycidol was believed to result from its conversion to alpha-chlorohydrin by the action of hydrochloric acid in the stomach. The comparative disposition of glycidol was investigated in rats following oral or iv admin at doses of 37.5 and 75 mg/kg. ... Approx 87-92% of the dose was absorbed from the gastrointestinal tract of the rat. (14)C-Glycidol equivalents were eliminated in urine (40-48% of the dose in 72 hr), feces (5-12%), and exhaled as CO2 (26-32%). At both doses, 9-12% and 7-8% (estimated) of the dose remained in tissues at 24 or 72 hr following dosing, respectively. In general, the concn of glycidol equivalents in tissues were proportional to the dose. The highest concn of radioactivity were /noted/ in the blood cells, thyroid, liver, kidney, spleen, and the lowest in adipose tissue, skeletal muscle, and plasma. The pattern of distribution of radioactivity in tissues was similar for both the iv and oral routes. The total recovery of radioactivity ranged from 87 to 91% of the dose. Urinary radioactivity was resolved by HPLC analysis into 15 metabolites. There were one major (14-21% of the dose) and four lesser metabolites (each representing 2-8%); the others were minor, each representing 1% or less of the dose. In general, the urinary metabolic profile was similar to iv or oral admin of the two doses studied. ..., The ultrastructural changes of each epididymal segment of the rat were brought about by alpha-chlorohydrin (20 mg/kg/day, for successive five times). The alteration appeared in proper order from initial segment to caudal segment, and the digression in profundity and range got less serious as the distance to the testis increased. This alteration disappeared gradually as the time went by. The recovery process also began at initial segment but its cycle was shortened gradually from initial segment to caudal segment. These results showed the factor that caused the above mentioned processes stemmed from the testis chiefly and was in epididymal plasma. It affected each epididymal segment along the epididymal lumen and to the injury of the epididymal epithelium; at the same time, the concentration of the factor became more decreased. The relationship between the antifertility effect of alpha-chlorohydrin and the ... ultrastructural changes of the epididymis and the mechanism of the double effects depending on dose of alpha-chlorohydrin were discussed., An acute phase of severe hepatic necrosis induced by dichloropropanol was examined immunohistochemically and ultrastructurally, in order to study chronological changes of sinusoidal morphology during acute hepatic injury. Male wistar rats were injected with 1,3-dichloro-2-propanol (DC2P) and sacrificed at various intervals after the injections. DC2P injected rats showed zonal necrosis of the centrilobular space with a peak from 24 to 48 hr after the injection. Destruction of sinusoidal linings appeared at 4 hr, and was gradually aggravated along the advancing hepatocytic necrosis. Monocytic influx into the necrotic areas was initiated at 6 hr. At 48 hr, collapsed centrilobular spaces showed a loss of most sinusoidal structures with active phagocytosis of macrophages, proliferation of perisinusoidal cells and accumulation of collagen fibrils. At 72 hr, there were many regenerating sinusoidal structures, which were composed of rather thick and less fenestrated endothelium and underlying multilayered processes of mesenchymal cells, along the regenerating hepatocytes. In these areas, occasional junctions between regenerating hepatocytes and mesenchymal cells were /observed/. Reconstruction of sinusoidal linings was closely related to the hepatocytic regeneration, and a hepatocytic mesenchymal interaction might participate in this morphodynamic course of the sinusoidal reconstruction.
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Product Name

3-Chloro-1,2-propanediol

Color/Form

Colorless or pale yellow liquid, Heavy liquid

CAS RN

96-24-2
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Record name 3-CHLORO-1,2-DIHYDROXYPROPANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052
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Record name Glycerol alpha-monochlorohydrin
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Record name 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE)
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Explanation Creative Commons CC BY 4.0

Melting Point

-40 °F (NTP, 1992), -40 °C
Record name GLYCEROL ALPHA-MONOCHLOROHYDRIN
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Record name 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE)
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1,2-propanediol
Reactant of Route 2
Reactant of Route 2
3-Chloro-1,2-propanediol
Reactant of Route 3
3-Chloro-1,2-propanediol
Reactant of Route 4
3-Chloro-1,2-propanediol
Reactant of Route 5
Reactant of Route 5
3-Chloro-1,2-propanediol
Reactant of Route 6
Reactant of Route 6
3-Chloro-1,2-propanediol

Citations

For This Compound
2,630
Citations
W Seefelder, N Varga, A Studer… - Food Additives and …, 2008 - Taylor & Francis
3-Mono-chloropropane-1,2-diol (3-MCPD) is a contaminant that occurs in food in its free (diol) form as well as in an esterified (with fatty acids) form. Using a simple intestinal model, it …
Number of citations: 201 www.tandfonline.com
S MacMahon, J Beekman - Current Opinion in Food Science, 2019 - Elsevier
Highlights • Background on process-induced contaminants MCPD and glycidyl fatty acid esters in foods. • Review of methodology for the detection of these contaminants in infant …
Number of citations: 18 www.sciencedirect.com
T Nakamura, T Nagasawa, F Yu, I Watanabe… - Journal of …, 1992 - Am Soc Microbiol
During the course of the transformation of 1,3-dichloro-2-propanol (DCP) into (R)-3-chloro-1,2-propanediol [(R)-MCP] with the cell extract of Corynebacterium sp. strain N-1074, …
Number of citations: 88 journals.asm.org
K Franke, U Strijowski, G Fleck, F Pudel - LWT-Food Science and …, 2009 - Elsevier
The formation of bound 3-chloro-1,2-propanediol (3-MCPD-ester) in oils during chemical refining process was investigated for two palm oils and one rapeseed oil. Additionally, contents …
Number of citations: 184 www.sciencedirect.com
J Velisek, K Ledahudcova, J Hajslova… - Journal of Agricultural …, 1992 - ACS Publications
MATERIALS AND METHODS Chemicals. 3-Chloro-1, 2-propanediol (Bóeseken and Hermans, 1923) and glycidol (Rider and Hill, 1930) were synthesized. 3-Amino-l, 2-propanediol …
Number of citations: 12 pubs.acs.org
K Yamazaki, M Ogiso, S Isagawa… - Food Additives & …, 2013 - Taylor & Francis
A new, direct analytical method for the determination of 3-chloro-1,2-propanediol fatty acid esters (3-MCPD esters) was developed. The targeted 3-MCPD esters included five types of …
Number of citations: 74 www.tandfonline.com
J VELÍ'Scar; EK, T Davidek, J Davidek… - Journal of food …, 1991 - Wiley Online Library
In model aqueous solutions containing 3‐chIoro‐l,2‐propanediol (arising by the interaction of hydrochloric acid with lipids in protein hydrolysate and ammonia, 3‐amino‐1,2‐…
Number of citations: 28 ift.onlinelibrary.wiley.com
T Buhrke, R Weißhaar, A Lampen - Archives of toxicology, 2011 - Springer
3-Chloro-1,2-propanediol (3-MCPD) fatty acid esters are formed upon thermal processing of fat-containing foods in the presence of chloride ions. Upon hydrolytic cleavage, these …
Number of citations: 108 link.springer.com
T Nakamura, F Yu, W MIZUNASHI… - … and biological chemistry, 1991 - jstage.jst.go.jp
Chiral C3 compounds, eg, chiral glycerol derivatives such as (jR)-MCP, have their fundamental structure as chiral compounds and are very important starting materials for synthesis of …
Number of citations: 52 www.jstage.jst.go.jp
X Xing, Y Cao - Food Control, 2007 - Elsevier
A capillary electrophoresis technique with electrochemical detection (CE-ED) for determination of 3-chloro-1,2-propanediol (3-MCPD) in soy sauces was described. Effects of several …
Number of citations: 60 www.sciencedirect.com

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